molecular formula C7H17NO B1329568 3-Diethylamino-1-propanol CAS No. 622-93-5

3-Diethylamino-1-propanol

Cat. No. B1329568
M. Wt: 131.22 g/mol
InChI Key: WKCYFSZDBICRKL-UHFFFAOYSA-N
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Patent
US07737285B2

Procedure details

To a stirred solution of 4′-hydroxyacetophenone (91 mmol) in DMF (80 mL) at rt, solid potassium carbonate (153 mmol) was added. The mesylate prepared from 3-diethylamino-1-propanol and methanesulfonyl chloride (76 mmol) was added to the reaction mixture and heated to 80° C. until completion according to General Procedure Q1, as indicated by TLC or HPLC. After cooling to rt, the reaction mixture was quenched by treating the mixture with saturated sodium bicarbonate. The aqueous layer was poured into EtOAc (100 mL) and washed with H2O (2×50 mL) and brine (50 mL). The organic layer was dried over sodium sulfate, and the solvent was removed in vacuuo to afford the desired 1-{4-[3-(diethylamino)propoxy]phenyl}ethanone. The crude alkylated product was used for further transformation after purifying using silica gel column chromatography (1-4% MeOH/DCM).
Quantity
91 mmol
Type
reactant
Reaction Step One
Quantity
153 mmol
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
76 mmol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:10])[CH3:9])=[CH:4][CH:3]=1.C(=O)([O-])[O-].[K+].[K+].S([O-])(=O)(=O)C.[CH2:22]([N:24]([CH2:29][CH3:30])[CH2:25][CH2:26][CH2:27]O)[CH3:23].CS(Cl)(=O)=O>CN(C=O)C>[CH2:22]([N:24]([CH2:29][CH3:30])[CH2:25][CH2:26][CH2:27][O:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:10])[CH3:9])=[CH:4][CH:3]=1)[CH3:23] |f:1.2.3|

Inputs

Step One
Name
Quantity
91 mmol
Type
reactant
Smiles
OC1=CC=C(C=C1)C(C)=O
Name
Quantity
153 mmol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
80 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(C)(=O)(=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(CCCO)CC
Name
Quantity
76 mmol
Type
reactant
Smiles
CS(=O)(=O)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added to the reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to rt
CUSTOM
Type
CUSTOM
Details
the reaction mixture was quenched
ADDITION
Type
ADDITION
Details
by treating the mixture with saturated sodium bicarbonate
ADDITION
Type
ADDITION
Details
The aqueous layer was poured into EtOAc (100 mL)
WASH
Type
WASH
Details
washed with H2O (2×50 mL) and brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuuo

Outcomes

Product
Name
Type
product
Smiles
C(C)N(CCCOC1=CC=C(C=C1)C(C)=O)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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